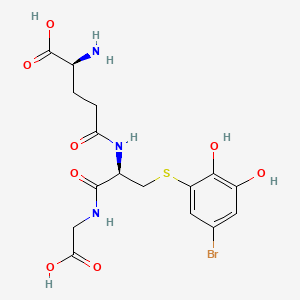![molecular formula C18H16Br2N2O2 B14349835 1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide CAS No. 91234-67-2](/img/structure/B14349835.png)
1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structural and electrochemical properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in supramolecular chemistry, molecular electronics, and as redox-active materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with a carboxyphenylmethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced or oxidized depending on the conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its redox activity. The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes
Propiedades
Número CAS |
91234-67-2 |
|---|---|
Fórmula molecular |
C18H16Br2N2O2 |
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]benzoic acid;dibromide |
InChI |
InChI=1S/C18H14N2O2.2BrH/c21-18(22)17-3-1-14(2-4-17)13-20-11-7-16(8-12-20)15-5-9-19-10-6-15;;/h1-12H,13H2;2*1H |
Clave InChI |
VVSKLTGMWNHXFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C(=O)O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
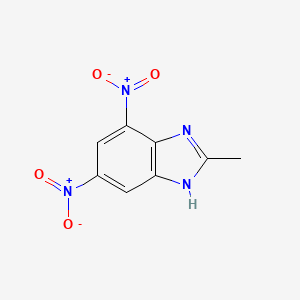
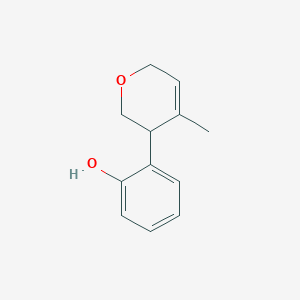

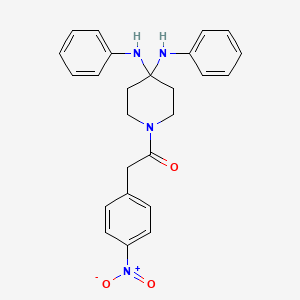
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

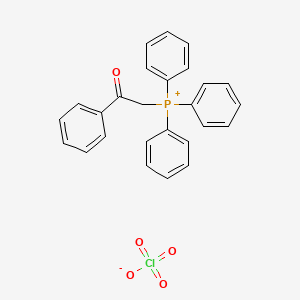
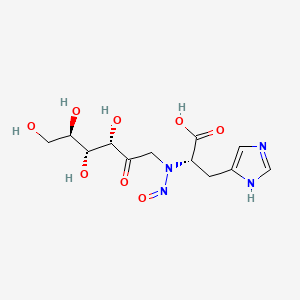
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
silyl](/img/structure/B14349844.png)
